molecular formula C21H24N8O B10800693 5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one

5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one

Cat. No.: B10800693
M. Wt: 404.5 g/mol
InChI Key: LKOFXMLMYKWELM-UHFFFAOYSA-N
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Description

5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one is a useful research compound. Its molecular formula is C21H24N8O and its molecular weight is 404.5 g/mol. The purity is usually 95%.
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Biological Activity

5,11-Dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula: C21_{21}H24_{24}N8_8O. Its structure features a pyrimidobenzodiazepine core, which is known for diverse biological activities. The presence of piperidine and pyrazole moieties contributes to its pharmacological profile.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The specific mechanisms for this compound may involve:

  • Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology.
  • Receptor Modulation : Interaction with GABAergic systems due to its benzodiazepine-like structure, potentially influencing anxiety and sedation pathways.

Antimicrobial Activity

A study evaluated the antibacterial effects of related compounds and indicated that benzodiazepine derivatives exhibit moderate to strong activity against various bacterial strains. The synthesized derivatives showed promising results against Salmonella typhi and Bacillus subtilis , suggesting potential applications in treating bacterial infections .

Enzyme Inhibition Studies

The compound's ability to inhibit AChE was assessed through in vitro assays. Preliminary results suggest that it may possess significant inhibitory activity, comparable to known inhibitors. This property is crucial for developing treatments for conditions like Alzheimer's disease .

Synthesis and Evaluation

A recent study synthesized several derivatives of pyrimidobenzodiazepines and evaluated their biological activities. The lead compound demonstrated an MIC (Minimum Inhibitory Concentration) value of 1.55 μg/mL against Mycobacterium tuberculosis, highlighting its potential as an anti-tubercular agent .

Docking Studies

Molecular docking studies were performed to understand the binding interactions of the compound with target proteins. These studies revealed that the compound could effectively bind to the active sites of enzymes involved in bacterial metabolism and neuropharmacological pathways .

Data Table: Biological Activity Overview

Biological ActivityTarget Organism/EnzymeAssay TypeResults
AntibacterialSalmonella typhiMIC Assay1.55 μg/mL
AntibacterialBacillus subtilisMIC AssayModerate activity
Enzyme InhibitionAcetylcholinesterase (AChE)In vitro Enzyme AssaySignificant inhibition
Receptor ModulationGABA ReceptorsBinding Affinity StudyPotential modulation observed

Properties

IUPAC Name

5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOFXMLMYKWELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.